![molecular formula C21H16FN5O3S B2908713 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-96-7](/img/structure/B2908713.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3S and its molecular weight is 437.45. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 402.49 g/mol
- CAS Number : 618411-84-0
The compound's biological activity is largely attributed to its structural components, which include a dihydrobenzo[dioxin] moiety and a triazolopyridazine segment. These components are known to interact with various biological targets:
- Inhibition of Enzymes : The thioacetamide group is hypothesized to inhibit key enzymes involved in cancer progression.
- Cell Cycle Regulation : Preliminary studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties.
- In Vitro Studies : The compound was tested against several cancer cell lines, including HeLa and A549. Results indicated significant cytotoxicity with IC50 values ranging from 0.45 µM to 1.18 µM, showcasing its potential as a therapeutic agent against various cancers .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : Studies indicate that the compound triggers intrinsic apoptotic pathways as evidenced by increased caspase activity and mitochondrial depolarization.
- Cell Cycle Arrest : Flow cytometry analysis revealed significant accumulation of cells in the G2/M phase post-treatment.
Case Studies
A notable study examined the effects of this compound on human cancer cell lines. In this study:
- Methodology : Various concentrations of the compound were applied to cultured cancer cells over a period of 48 hours.
- Results : The study reported a dose-dependent decrease in cell viability across multiple cancer lines, confirming its potential as an anticancer agent.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c22-14-3-1-13(2-4-14)21-25-24-18-7-8-20(26-27(18)21)31-12-19(28)23-15-5-6-16-17(11-15)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDILIVZHUKBHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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